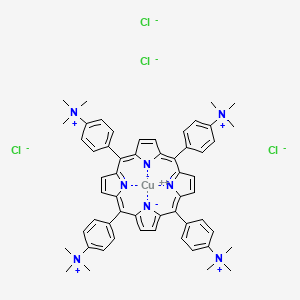![molecular formula C16H10BrN B12955516 9-Bromo-5H-benzo[b]carbazole](/img/structure/B12955516.png)
9-Bromo-5H-benzo[b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5H-benzo[b]carbazole is a heterocyclic aromatic compound that belongs to the carbazole family Carbazoles are known for their significant biological and pharmacological properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-5H-benzo[b]carbazole typically involves the bromination of benzo[b]carbazole. One common method is the electrophilic bromination using N-bromo succinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid . This reaction proceeds under mild conditions and yields the desired brominated product efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 9-Bromo-5H-benzo[b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions:
Electrophilic Substitution: N-bromo succinimide (NBS) and concentrated sulfuric acid are commonly used for bromination.
Nucleophilic Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.
Major Products Formed:
Substituted Carbazoles: Depending on the nucleophile used, various substituted carbazole derivatives can be synthesized.
Oxidized or Reduced Derivatives: These derivatives can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Bromo-5H-benzo[b]carbazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5,9-Dibromo-6,11-dihydro-5H-benzo[a]carbazole: This compound has two bromine substitutions and exhibits similar biological activities.
8-Bromo-6,11-dihydro-5H-benzo[b]carbazole: Another brominated derivative with comparable properties.
Uniqueness: Its unique photophysical properties make it particularly valuable in the development of optoelectronic devices .
Properties
Molecular Formula |
C16H10BrN |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
9-bromo-5H-benzo[b]carbazole |
InChI |
InChI=1S/C16H10BrN/c17-12-6-5-10-9-16-14(8-11(10)7-12)13-3-1-2-4-15(13)18-16/h1-9,18H |
InChI Key |
CMFXIEHORBHNBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C4C=CC(=CC4=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


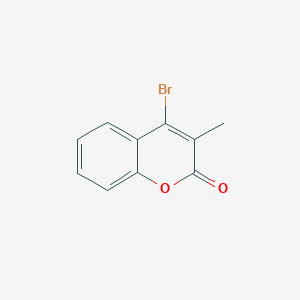

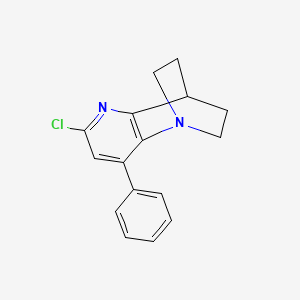



![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)

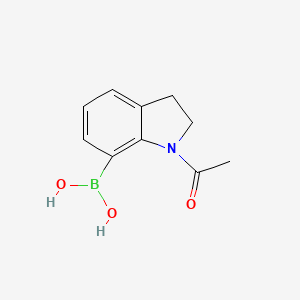
![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
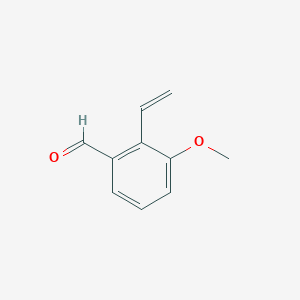
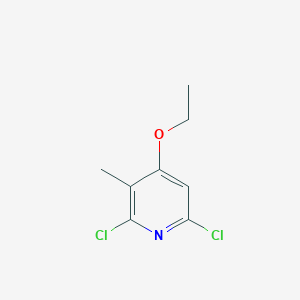
![3,3-dimethylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B12955508.png)
